molecular formula C10H9Cl3O2 B1372841 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride CAS No. 1160257-84-0

2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride

Cat. No. B1372841
M. Wt: 267.5 g/mol
InChI Key: GJAJDJVWUDNMOZ-UHFFFAOYSA-N
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Description

“2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C9H7Cl3O2 and a molecular weight of 253.51 .


Molecular Structure Analysis

The molecular structure of “2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride” is represented by the formula C9H7Cl3O2 . The average mass is 253.510 Da and the monoisotopic mass is 251.951157 Da .

Scientific Research Applications

Antitumor Properties

A study highlighted the synthesis of compounds incorporating a dichlorophenoxy nucleus, specifically focusing on their preliminary antitumor activity. One compound, featuring a similar structure to 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride, showed significant potential in decreasing viable tumor cell counts, suggesting potential applications in cancer research and therapy (Abdel-Wahab, Farghaly, & Badria, 2011).

Antibacterial and Antifungal Applications

Triclosan, which contains a dichlorophenoxy moiety similar to the chemical , has been widely used as an antibacterial and antifungal agent. Research on triclosan's molecular basis of action reveals its potent inhibitory effect on lipid biosynthesis in microbial cells, indicating the potential for similar compounds to have broad antimicrobial applications (Levy et al., 1999).

Environmental Impact and Degradation Studies

Research involving chlorophenoxy herbicides, structurally related to 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride, focuses on their environmental impact and degradation. Studies have been conducted on the degradation of such compounds in water treatment processes, which is crucial for understanding the environmental fate and potential risks associated with these chemicals (Rule, Ebbett, & Vikesland, 2005).

Synthesis and Structural Analysis

Several studies focus on the synthesis and structural analysis of compounds containing a dichlorophenoxy moiety. These studies contribute to the understanding of the chemical properties and potential applications of such compounds in various fields, including pharmaceuticals and materials science (Black, Kumar, & McConnell, 1996).

Herbicidal Activity and Selectivity

Investigations into the physiological effects of dichlofop-methyl, a compound structurally related to 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride, have been conducted to understand its selectivity and mechanism as a herbicide. This research has implications for the development of selective agricultural chemicals with minimal environmental impact (Shimabukuro, Shimabukuro, Nord, & Hoerauf, 1978).

Safety And Hazards

The safety data sheet for a similar compound, 2,5-Dichlorophenol, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, and hydrogen chloride gas .

properties

IUPAC Name

2-(2,5-dichlorophenoxy)-2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O2/c1-10(2,9(13)14)15-8-5-6(11)3-4-7(8)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJAJDJVWUDNMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675492
Record name 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride

CAS RN

1160257-84-0
Record name 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Dichlorophenoxy)-2-methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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